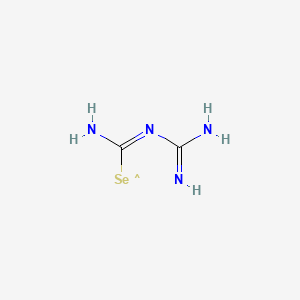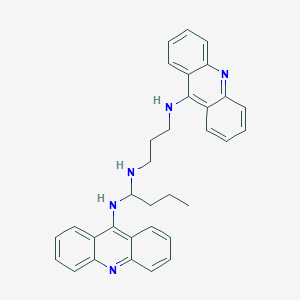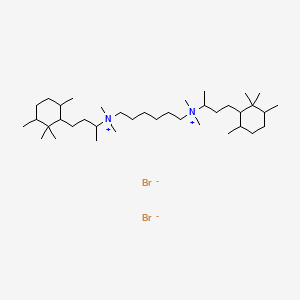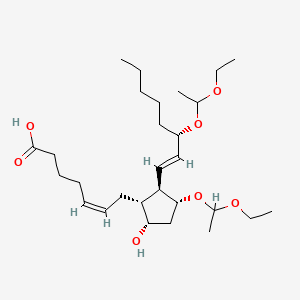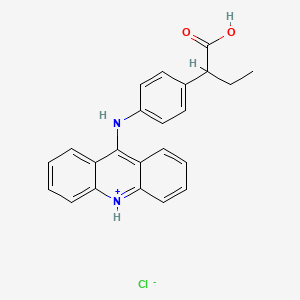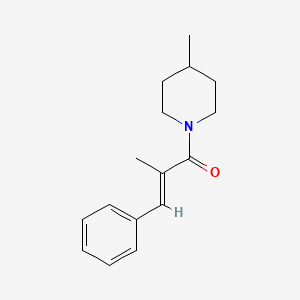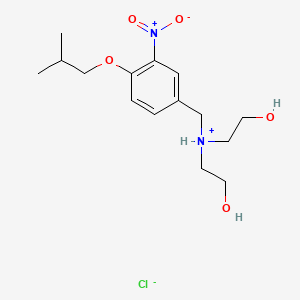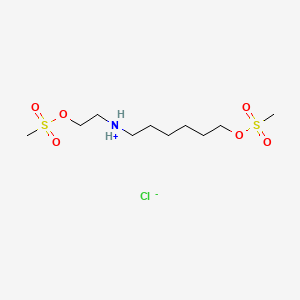![molecular formula C17H22O2Si B13767318 Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane CAS No. 53864-01-0](/img/structure/B13767318.png)
Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE is a chemical compound with the molecular formula C17H22O2Si. It is known for its unique structure, which includes a phenyl group attached to a silicon atom, further bonded to two 1,1-dimethylallyloxy groups. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE typically involves the reaction of phenyltrichlorosilane with 1,1-dimethylallyl alcohol in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like toluene. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty polymers and coatings
Wirkmechanismus
The mechanism of action of BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in chemical synthesis. The allyloxy groups can undergo various chemical transformations, allowing the compound to participate in a wide range of reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyltrimethoxysilane
- Phenyltriethoxysilane
- Diphenyldimethoxysilane
Uniqueness
Compared to these similar compounds, BIS[(1,1-DIMETHYLALLYL)OXY]METHYLPHENYLSILANE is unique due to the presence of the 1,1-dimethylallyloxy groups. These groups provide additional reactivity and versatility in chemical reactions, making the compound valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
53864-01-0 |
|---|---|
Molekularformel |
C17H22O2Si |
Molekulargewicht |
286.44 g/mol |
IUPAC-Name |
methyl-bis(2-methylbut-3-yn-2-yloxy)-phenylsilane |
InChI |
InChI=1S/C17H22O2Si/c1-8-16(3,4)18-20(7,19-17(5,6)9-2)15-13-11-10-12-14-15/h1-2,10-14H,3-7H3 |
InChI-Schlüssel |
PNKQRVQGFJBKLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)O[Si](C)(C1=CC=CC=C1)OC(C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


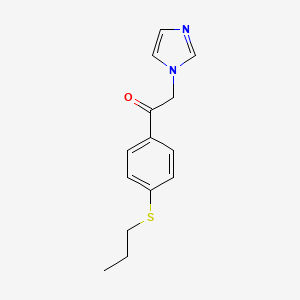
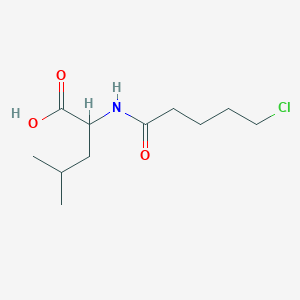
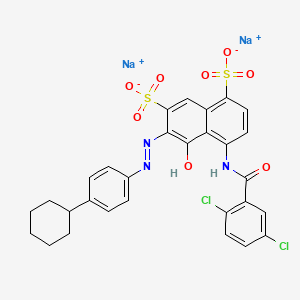
![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)
